5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]
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Overview
Description
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenyl groups attached to the oxadiazole rings imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] typically involves the condensation reaction of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with formaldehyde and subsequent cyclization to form the oxadiazole rings. The reaction is usually carried out in the presence of a catalyst such as formic acid and under mild conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] can be compared with other similar compounds such as:
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but lacks the methylene bridge, resulting in different chemical and biological properties.
5,5’-Methylenebis(thiazol-2-amine): This compound contains thiazole rings instead of oxadiazole rings, leading to different reactivity and applications.
The uniqueness of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62575-73-9 |
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Molecular Formula |
C17H12Cl2N6O2 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
5-[[5-(4-chloroanilino)-1,3,4-oxadiazol-2-yl]methyl]-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H12Cl2N6O2/c18-10-1-5-12(6-2-10)20-16-24-22-14(26-16)9-15-23-25-17(27-15)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,24)(H,21,25) |
InChI Key |
LLBBZZIFYIFYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(O2)CC3=NN=C(O3)NC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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